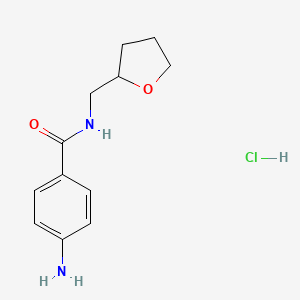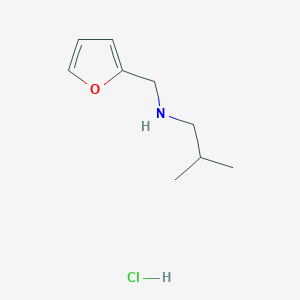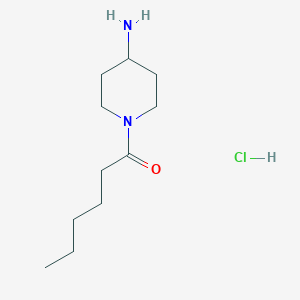amine hydrochloride CAS No. 1158265-14-5](/img/structure/B3085686.png)
[(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine hydrochloride
Vue d'ensemble
Description
“(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1958064-71-5 . It has a molecular weight of 146.62 and its linear formula is C6H11ClN2 . It is a solid at room temperature and is stored in a dry, sealed environment .
Synthesis Analysis
The synthesis of pyrrole derivatives, which would include “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” can be represented by the linear formula C6H11ClN2 . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” is a solid at room temperature . It has a molecular weight of 146.62 and its linear formula is C6H11ClN2 .Applications De Recherche Scientifique
Analysis and Detection
- Detection and Analysis of Heterocyclic Aromatic Amines : A review highlighted the significance of analyzing heterocyclic aromatic amines like PhIP and its metabolites in foodstuffs and biological matrices. The review stressed the importance of liquid chromatography coupled to mass spectrometry for the sensitive and selective analysis of these compounds, hinting at the potential for similar methodologies to be applied for analyzing structurally related compounds (Teunissen et al., 2010).
Potential Toxicological Impact
- Toxicity of Chemical Warfare Agent Degradation Products : Research into the degradation products of chemical warfare agents, including vesicants and nerve agents, may provide insights into the toxicological impacts of related nitrogen-containing compounds. This understanding is crucial for environmental and occupational health, suggesting potential research applications for related compounds in assessing toxicological risks and degradation pathways (Munro et al., 1999).
Therapeutic Applications
- Imiquimod and Its Analogues : Imiquimod, a non-nucleoside imidazoquinolinamine, and its analogues, illustrate the therapeutic potential of nitrogen-containing heterocyclic compounds. Acting as immune response modifiers, these compounds show diverse biological functions, including antiviral, antiproliferative, and antitumor activities, suggesting a framework for researching similar compounds for cutaneous disease treatments (Syed, 2001).
Environmental and Industrial Applications
- PFAS Removal by Amine-Functionalized Sorbents : The review on amine-containing sorbents for PFAS removal in water treatment highlights the environmental application of nitrogen-containing compounds. The focus on electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal can guide research into similar compounds for environmental remediation purposes (Ateia et al., 2019).
Safety and Hazards
The safety information for “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
2-methyl-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.ClH/c1-9(2)7-11-8-10-5-4-6-12(10)3;/h4-6,9,11H,7-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOBTDUXEKLWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CN1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B3085605.png)
![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3085615.png)




![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085647.png)
![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3085654.png)



![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085676.png)
![(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085678.png)
